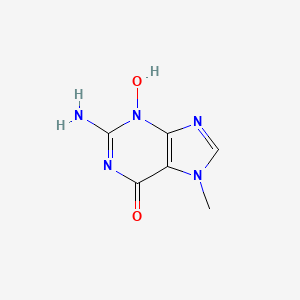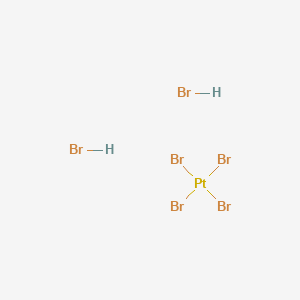
Azane,phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azane, also known as ammonia, is a simple compound consisting of nitrogen and hydrogen with the chemical formula NH₃. Phosphoric acid, on the other hand, is a phosphorus oxoacid with the chemical formula H₃PO₄. When combined, azane and phosphoric acid form ammonium phosphate, a compound widely used in fertilizers due to its high nutrient content .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium phosphate is typically synthesized by reacting ammonia (NH₃) with phosphoric acid (H₃PO₄). The reaction is straightforward and can be represented as:
NH3+H3PO4→(NH4)3PO4
Industrial Production Methods
In industrial settings, the production of ammonium phosphate involves the direct reaction of ammonia gas with phosphoric acid. This process is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium phosphate undergoes various chemical reactions, including:
Oxidation: Ammonium phosphate can be oxidized to produce nitrogen oxides and phosphoric acid.
Reduction: It can be reduced to form ammonia and phosphine.
Substitution: Ammonium phosphate can undergo substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen gas for reduction. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions include nitrogen oxides, phosphoric acid, ammonia, and phosphine .
Applications De Recherche Scientifique
Ammonium phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a buffer solution in analytical chemistry.
Biology: In biological research, ammonium phosphate is used as a nutrient source in microbial culture media.
Medicine: It is used in the formulation of certain medications and as a component in intravenous fluids.
Industry: Ammonium phosphate is a key ingredient in fertilizers, fire retardants, and cleaning agents
Mécanisme D'action
The mechanism of action of ammonium phosphate involves its dissociation into ammonium and phosphate ions in aqueous solutions. These ions participate in various biochemical and chemical processes. For example, in fertilizers, the ammonium ion provides a source of nitrogen, while the phosphate ion supplies phosphorus, both essential nutrients for plant growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ammonium sulfate: Another commonly used fertilizer that provides nitrogen and sulfur.
Diammonium phosphate: Similar to ammonium phosphate but with a different ratio of ammonia to phosphoric acid.
Monoammonium phosphate: Contains a higher proportion of phosphoric acid compared to ammonium phosphate
Uniqueness
Ammonium phosphate is unique due to its balanced nutrient content, providing both nitrogen and phosphorus, making it highly effective as a fertilizer. Its versatility in various applications, from agriculture to industry, also sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
H12N3O4P |
|---|---|
Poids moléculaire |
149.09 g/mol |
Nom IUPAC |
azane;phosphoric acid |
InChI |
InChI=1S/3H3N.H3O4P/c;;;1-5(2,3)4/h3*1H3;(H3,1,2,3,4) |
Clé InChI |
ZRIUUUJAJJNDSS-UHFFFAOYSA-N |
SMILES canonique |
N.N.N.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



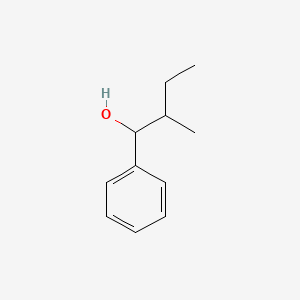
![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide](/img/structure/B13818668.png)
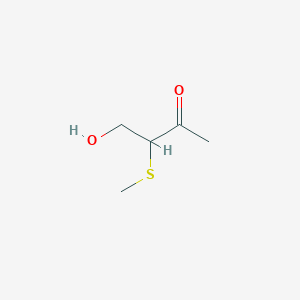
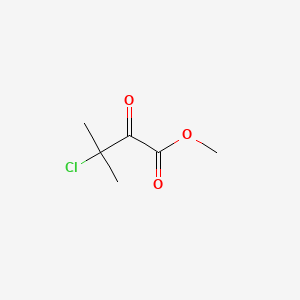

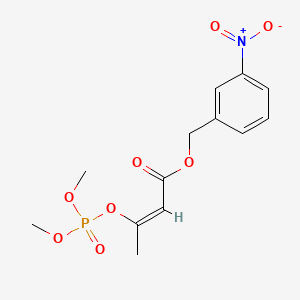
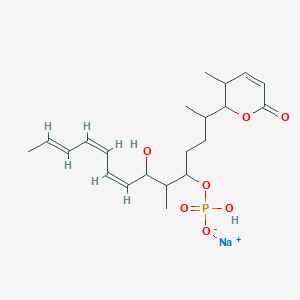
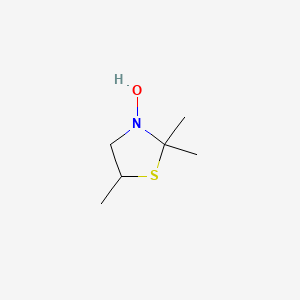
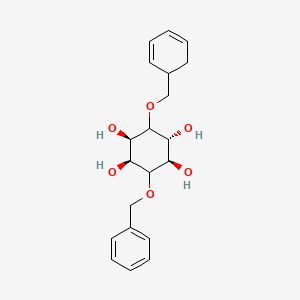
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13818729.png)
![Octadecylthioethyl 4-O-(4-O[6-O-A-D-glucopyranosyl-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B13818737.png)
